trans-2-(4-Fluorophenyl)vinylboronic acid trans-2-(4-Fluorophenyl)vinylboronic acid
Brand Name: Vulcanchem
CAS No.: 214907-24-1
VCID: VC2019782
InChI: InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
SMILES: B(C=CC1=CC=C(C=C1)F)(O)O
Molecular Formula: C8H8BFO2
Molecular Weight: 165.96 g/mol

trans-2-(4-Fluorophenyl)vinylboronic acid

CAS No.: 214907-24-1

Cat. No.: VC2019782

Molecular Formula: C8H8BFO2

Molecular Weight: 165.96 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(4-Fluorophenyl)vinylboronic acid - 214907-24-1

Specification

CAS No. 214907-24-1
Molecular Formula C8H8BFO2
Molecular Weight 165.96 g/mol
IUPAC Name [(E)-2-(4-fluorophenyl)ethenyl]boronic acid
Standard InChI InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
Standard InChI Key GBNJRIQSFJFDII-AATRIKPKSA-N
Isomeric SMILES B(/C=C/C1=CC=C(C=C1)F)(O)O
SMILES B(C=CC1=CC=C(C=C1)F)(O)O
Canonical SMILES B(C=CC1=CC=C(C=C1)F)(O)O

Introduction

Chemical Structure and Electronic Properties

Molecular Configuration

The compound features a vinylboronic acid group [(E)-B(OH)₂-CH=CH-] attached to a para-fluorinated phenyl ring. Its trans configuration positions the boron and fluorine moieties on opposite sides of the double bond, minimizing steric hindrance and enhancing stability . X-ray crystallography confirms a planar geometry with bond lengths of 1.328 Å (C=C) and 1.486 Å (C-B), consistent with conjugated π-system delocalization .

Electronic Effects

The fluorine atom induces an electron-withdrawing effect (-I), reducing electron density at the vinyl position. This polarization increases electrophilicity at the boron center, improving reactivity in cross-coupling reactions. Density functional theory (DFT) calculations reveal a LUMO energy of -1.8 eV, facilitating oxidative addition with palladium catalysts .

Synthesis and Purification

Palladium-Catalyzed Routes

Industrial synthesis employs Suzuki-Miyaura coupling precursors, typically involving hydroboration of 4-fluorophenylacetylene with pinacolborane (HBpin) under Pd(PPh₃)₄ catalysis (70–85% yield) . Alternative methods include:

  • Stille Coupling: Transmetallation of 4-fluorostannanes with vinylboronic esters (65% yield, 98% stereoselectivity).

  • Direct Boronation: Rhodium-catalyzed borylation of 4-fluorostyrene derivatives .

Crystallization and Stability

Recrystallization from ethanol/water mixtures yields 95–99% purity (melting point: 182–186°C) . Stability under inert gas (N₂/Ar) at 2–8°C prevents boronic acid dehydration, while hygroscopicity necessitates anhydrous handling .

Physicochemical Properties

PropertyValueConditionsSource
Melting Point182–186°CAmbient pressure
Boiling Point313.9 ± 44.0°CPredicted
Density1.228 ± 0.06 g/cm³25°C
pKa9.53 ± 0.43Aqueous solution
Solubility12 mg/mL in DMSO25°C

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group couples with aryl halides (e.g., bromobenzene) under Pd(0) catalysis, forming biaryls with >90% efficiency. Key advantages include:

  • Regioselectivity: Fluorine directs electrophilic para-substitution in subsequent reactions .

  • Functional Group Tolerance: Stable toward esters, nitriles, and ketones .

Photochemical Cocrystal Engineering

In collaboration with 1,2-di(4-pyridyl)ethylene (bpe), the compound forms photoreactive cocrystals (bpe·fpvb·H₂O) capable of [2+2] photodimerization. High-pressure X-ray studies (0.0001–0.73 GPa) demonstrate pressure-dependent pedal motion, enabling controlled cyclobutane formation (15–22.5% conversion) .

Table 2. Photoreactivity of bpe·fpvb·H₂O Cocrystals

Pressure (GPa)Irradiation Time (min)Conversion (%)Crystal SystemSpace Group
0.00013215.0MonoclinicP2₁/n
0.60322.5MonoclinicP2₁/n

Materials Science Applications

Organic Electronics

Fluorinated vinylboronic acids enhance charge mobility in organic field-effect transistors (OFETs). Blending with polythiophenes achieves hole mobilities of 0.45 cm²/V·s, attributed to fluorine-induced planarization .

Polymer Functionalization

Copolymerization with styrene derivatives yields fluorinated polystyrene analogs (Tg = 145°C vs. 100°C for standard PS), improving thermal stability for aerospace coatings .

Comparative Analysis with Analogues

CompoundFluorine PositionMelting Point (°C)Suzuki Coupling Efficiency
trans-2-(3-Fluorophenyl)vinylboronic acidmeta168–17278%
trans-2-(2-Fluorophenyl)vinylboronic acidortho155–16065%
trans-2-Phenylvinylboronic acidNone174–17882%

The para-fluorine isomer exhibits superior thermal stability and coupling yields due to reduced steric congestion and enhanced electronic activation .

Recent Advances (2022–2025)

High-Pressure Reactivity Modulation

Pressure-dependent studies (0.3–0.73 GPa) reveal that compressing bpe·fpvb·H₂O cocrystals by 18% volume increases photodimerization rates 3.2-fold, enabling spatially controlled polymer networks .

Flow Chemistry Integration

Continuous-flow systems with immobilized Pd/C catalysts achieve 92% yield in 15-minute residence times, scaling to 10 kg/batch for pharmaceutical intermediates .

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